ミドドリン塩酸塩

概要

説明

ミドドリン (D6 塩酸塩) は、血管収縮剤および降圧薬として作用する合成交感神経刺激薬です。主に、直立性低血圧や自律神経失調症などの状態を治療するために、血圧を上昇させるために使用されます。 ミドドリンは、1996年に米国食品医薬品局によって承認され、ジェネリック医薬品として入手可能です .

科学的研究の応用

Midodrine (D6 hydrochloride) has a wide range of scientific research applications:

Medicine: Primarily used to treat orthostatic hypotension and dysautonomia.

Industry: Employed in the production of pharmaceuticals and as a standard in quality control processes.

作用機序

ミドドリン (D6 塩酸塩) は、その活性代謝物であるデスグリミドドリンを形成するために代謝されるプロドラッグです。 デスグリミドドリンは、細動脈と静脈の血管系におけるアルファアドレナリン受容体の作動薬として作用し、血管の緊張を高め、血圧を上昇させます . このメカニズムは、血管収縮と全身血圧の上昇をもたらすアルファ1アドレナリン受容体の活性化を含みます .

類似の化合物との比較

類似の化合物

フルドロコルチゾン: 直立性低血圧の治療にも使用される別の化合物ですが、鉱質コルチコイドとして作用します.

独自性

ミドドリン (D6 塩酸塩) は、血管の緊張と血圧を直接上昇させるアルファアドレナリン作動薬としての特定の作用において独特です。 鉱質コルチコイド受容体に作用するフルドロコルチゾンや、ノルエピネフリンに変換されるドロキシドパとは異なり、ミドドリンのアルファアドレナリン受容体への直接的な作用は、異なる作用機序を提供します .

生化学分析

Biochemical Properties

Midodrine D6 Hydrochloride interacts with peripheral alpha-1 adrenergic receptors . The interaction with these receptors leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Cellular Effects

Midodrine D6 Hydrochloride affects various types of cells by interacting with peripheral alpha-1 adrenergic receptors . This interaction leads to an increase in cardiac output and peripheral resistance , which can influence cell function.

Molecular Mechanism

The molecular mechanism of action of Midodrine D6 Hydrochloride involves its conversion into desglymidodrine , which is an agonist of peripheral alpha-1 adrenergic receptors . This leads to veno- and arteriolar constriction, thereby increasing cardiac output and peripheral resistance .

Temporal Effects in Laboratory Settings

It is known that it is rapidly converted into its active metabolite and therefore has a short half-life .

Dosage Effects in Animal Models

It is known that Midodrine (5 mg/kg) increases mean arterial pressure (MAP) and decreases heart rate in normotensive rats .

Metabolic Pathways

Midodrine D6 Hydrochloride is involved in metabolic pathways that lead to its conversion into desglymidodrine . This process involves enzymatic hydrolysis .

Transport and Distribution

It is known that it does not cross the blood-brain barrier .

Subcellular Localization

It is known that it does not cross the blood-brain barrier .

準備方法

合成経路と反応条件

ミドドリン (D6 塩酸塩) は、複数段階のプロセスによって合成できます。一般的な方法の1つは、1,1'-カルボニルジイミダゾール (CDI) の存在下、2-アミノ-1-(2,5-ジメトキシフェニル)エタノールをN保護されたグリシンと反応させることです。 アミノ保護基は、その後、脱保護によって除去されます . このプロセスは効率的で費用対効果が高く、すべての中間体および試薬は、有意な安全上のリスクを提示しません .

工業生産方法

ミドドリン (D6 塩酸塩) の工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、最終製品の一貫性と品質を確保するために、高純度の試薬と制御された反応条件の使用が含まれます。 最後のステップは、ミドドリンを塩酸と反応させて塩酸塩を形成することです .

化学反応の分析

反応の種類

ミドドリン (D6 塩酸塩) は、次のようないくつかの種類の化学反応を起こします。

酸化: ミドドリンは、その活性代謝物であるデスグリミドドリンを形成するために酸化することができます.

還元: 還元反応はそれほど一般的ではありませんが、特定の条件下で発生する可能性があります。

一般的な試薬と条件

形成される主要な生成物

デスグリミドドリン: 酸化によって形成される主な活性代謝物.

蛍光ジヒドロルチジン誘導体: ジアセチルメタン/オキシメチレンとの置換反応によって形成されます.

科学研究の応用

ミドドリン (D6 塩酸塩) は、幅広い科学研究の応用を持っています。

化学: さまざまなマトリックスにおける化合物の定量化のために、分析化学において参照標準として使用されます.

生物学: 血圧調節への影響とアルファアドレナリン受容体との相互作用について研究されています.

類似化合物との比較

Similar Compounds

Fludrocortisone: Another compound used to treat orthostatic hypotension, but it acts as a mineralocorticoid.

Droxidopa: Used for similar indications but has a different mechanism of action, primarily involving the conversion to norepinephrine.

Uniqueness

Midodrine (D6 hydrochloride) is unique in its specific action as an alpha-adrenergic agonist, which directly increases vascular tone and blood pressure. Unlike fludrocortisone, which acts on mineralocorticoid receptors, or droxidopa, which is converted to norepinephrine, Midodrine’s direct action on alpha-adrenergic receptors provides a distinct mechanism of action .

特性

IUPAC Name |

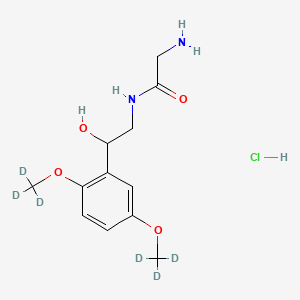

2-amino-N-[2-[2,5-bis(trideuteriomethoxy)phenyl]-2-hydroxyethyl]acetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O4.ClH/c1-17-8-3-4-11(18-2)9(5-8)10(15)7-14-12(16)6-13;/h3-5,10,15H,6-7,13H2,1-2H3,(H,14,16);1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGCQZNBCJBRZDT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC(=C(C=C1)OC([2H])([2H])[2H])C(CNC(=O)CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(7S)-3-bromo-2,5-dimethoxy-7-bicyclo[4.2.0]octa-1(6),2,4-trienyl]methanamine;hydrobromide](/img/structure/B1139077.png)

![2,7-dichloro-N-[1-[[(1E)-cycloocten-1-yl]methyl]-1-ethylpiperidin-1-ium-4-yl]-9H-xanthene-9-carboxamide;iodide](/img/structure/B1139078.png)